Velutin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

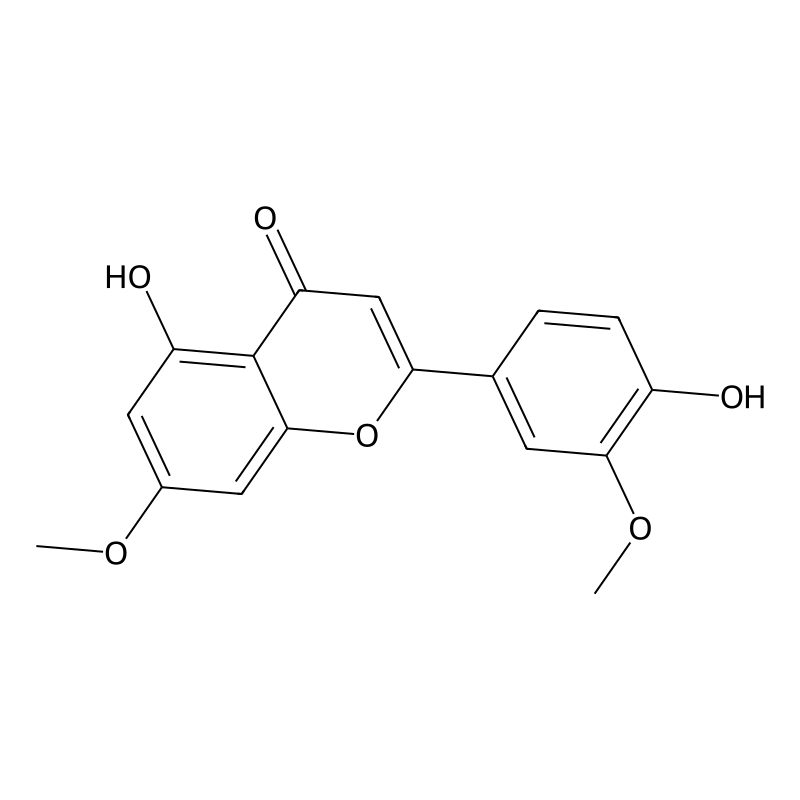

Velutin is a flavonoid compound primarily isolated from the açaí fruit (Euterpe oleracea) and other plant sources such as Xylosma velutina. Its chemical structure is characterized as a dimethoxyflavone, specifically a derivative of luteolin, where the hydroxyl groups at positions 7 and 3' are replaced by methoxy groups. The molecular formula for velutin is C17H14O6, and it exhibits notable antioxidant and anti-inflammatory properties .

Anti-melanogenic properties:

Velutin shows promise in inhibiting the production of melanin, the pigment responsible for skin and hair color. Studies suggest it can achieve this by:

Inhibiting tyrosinase

This enzyme plays a crucial role in melanin production. Research indicates that velutin can directly inhibit tyrosinase activity, thereby reducing melanin formation .

Modulating melanogenesis pathway

Velutin may influence other steps in the melanogenesis pathway, further contributing to its skin-lightening effect. However, the exact mechanisms and the relationship between velutin's structure and its effectiveness need further investigation .

Other potential applications:

While research on velutin's applications is ongoing, studies have explored its potential benefits in various areas:

Antioxidant activity

Velutin exhibits antioxidant properties, which may help protect cells from damage caused by free radicals, potentially contributing to improved overall health .

Anti-inflammatory and anti-allergic effects

Studies suggest that velutin may possess anti-inflammatory and anti-allergic properties, although further research is needed to understand the mechanisms and potential therapeutic implications .

Antimicrobial activity

Some studies suggest velutin may have antimicrobial properties against certain bacteria and fungi, but more research is needed to confirm its efficacy and potential applications .

- Oxidation: Velutin can be oxidized to form various derivatives.

- Reduction: It can undergo reduction reactions, altering its functional groups.

- Substitution: The methoxy groups in velutin can be substituted, leading to the formation of new derivatives with potentially different biological activities .

The synthesis of velutin derivatives typically involves multi-step reactions, including aldol condensation and oxidative cyclization, which allow for the modification of its structure to enhance specific properties .

Velutin exhibits a range of biological activities:

- Antioxidant Activity: It has been shown to scavenge free radicals effectively, contributing to its antioxidant properties.

- Anti-inflammatory Effects: Velutin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .

- Cytotoxicity: Studies indicate that velutin can induce cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent .

The synthesis of velutin involves several methods:

- Starting Materials: Typically synthesized from 2-hydroxyacetophenone derivatives and aromatic aldehydes.

- Multi-step Reactions: Common steps include:

The complexity of these methods allows for the creation of various analogs with modified biological activities.

Velutin has several applications in different fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for use in treating conditions like arthritis and other inflammatory diseases.

- Cosmetics: Its ability to inhibit melanin production makes it a candidate for skin-whitening agents in cosmetic formulations .

- Nutraceuticals: Velutin is considered for inclusion in dietary supplements due to its health benefits associated with oxidative stress reduction.

Research into the interactions of velutin with other compounds has revealed:

- Synergistic Effects: Velutin may enhance the efficacy of other antioxidants when used in combination.

- Inhibition Studies: It has been shown to inhibit specific enzymes related to inflammation and cancer progression, indicating potential as an adjunct therapy alongside existing treatments .

Velutin shares structural similarities with several other flavonoids. Here are some comparable compounds along with their unique features:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Luteolin | Hydroxy groups at positions 3', 5, and 7 | Strong antioxidant; anti-cancer properties |

| Apigenin | Hydroxy groups at positions 3', 4', and 5 | Known for anti-inflammatory effects |

| Chrysoeriol | Hydroxy groups at positions 3', 4', and 5 | Exhibits neuroprotective effects |

| Myricetin | Additional hydroxyl group at position 3 | Strong antioxidant; potential anti-cancer |

Velutin's uniqueness lies in its specific methoxy substitutions which enhance its solubility and bioavailability compared to its analogs, potentially leading to improved therapeutic outcomes .

Molecular Formula and Physical Properties

Velutin is a flavonoid compound with the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 grams per mole [2] [3]. The compound appears as a solid material with a color ranging from white to yellow [3]. The melting point of velutin has been reported to be 226-228°C, indicating its thermal stability [19]. Physical property measurements reveal a density of 1.402 ± 0.06 grams per cubic centimeter and a predicted boiling point of 567.5 ± 50.0°C at 760 millimeters of mercury [3] [6].

The solubility characteristics of velutin demonstrate its compatibility with various organic solvents [22] [26]. The compound exhibits solubility in dimethyl sulfoxide at concentrations up to 50 milligrams per milliliter (159.09 millimolar), requiring ultrasonic treatment for complete dissolution [22]. Additional solubility is observed in chloroform, dichloromethane, ethyl acetate, and acetone [26]. The vapor pressure of velutin is extremely low at 0.0 ± 1.6 millimeters of mercury at 25°C, contributing to its stability under standard atmospheric conditions [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O₆ | [2] |

| Molecular Weight | 314.29 g/mol | [2] [3] |

| Melting Point | 226-228°C | [19] |

| Density | 1.402 ± 0.06 g/cm³ | [3] [6] |

| Boiling Point (predicted) | 567.5 ± 50.0°C | [3] [6] |

| Flash Point | 213.1°C | [6] |

| Solubility in Dimethyl Sulfoxide | 50 mg/mL | [22] |

Structural Characterization

Core Flavone Backbone

Velutin belongs to the flavone class of flavonoids, characterized by a fundamental fifteen-carbon skeleton consisting of two benzene rings (A and B rings) connected by a heterocyclic pyran ring (C ring) [2] [5]. The core flavone backbone features a 4H-chromen-4-one structure, which forms the basic framework for all flavone compounds [2] [19]. The chromone system in velutin consists of a benzopyran nucleus with a ketone functional group at the 4-position of the pyran ring [19] [46].

The structural integrity of the flavone backbone is maintained through the conjugated π-electron system that extends across the entire molecular framework [15]. This conjugation contributes to the stability and characteristic spectroscopic properties of velutin [5]. The planar or near-planar conformation of the flavone skeleton facilitates intramolecular interactions and influences the compound's biological activities [15].

Functional Group Substitutions

Velutin is characterized by specific hydroxyl and methoxy substitutions on the flavone backbone [2] [5]. The compound features hydroxyl groups at the 5-position on the A ring and the 4'-position on the B ring [2] [5]. Methoxy substituents are located at the 7-position on the A ring and the 3'-position on the B ring [2] [5]. This substitution pattern distinguishes velutin as a dimethoxyflavone derivative of luteolin [2].

The International Union of Pure and Applied Chemistry name for velutin is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one, which precisely describes the position and nature of each functional group [2] [19]. The hydroxyl groups contribute to the compound's hydrogen bonding capabilities and hydrophilic character, while the methoxy groups enhance lipophilicity and metabolic stability [5]. The specific arrangement of these functional groups creates a unique electronic environment that influences velutin's chemical reactivity and biological properties [13].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of velutin through analysis of both proton and carbon-13 nuclei [38]. The proton nuclear magnetic resonance spectrum of velutin reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule [38]. Aromatic protons on the B ring typically appear in the downfield region between 6.5 and 8.0 parts per million, while the methoxy protons resonate as sharp singlets around 3.8-4.0 parts per million [30] [32].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of velutin [38]. Carbonyl carbon signals appear in the characteristic downfield region around 170-190 parts per million, while aromatic carbons are distributed throughout the 100-160 parts per million range [31] [33]. Methoxy carbon signals typically resonate around 55-60 parts per million, providing clear identification of the O-methylated positions [32].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, enable complete structural assignment by establishing connectivity patterns between adjacent nuclei [8]. These advanced spectroscopic methods confirm the substitution pattern and provide unambiguous structural characterization of velutin [38].

Mass Spectrometry

Mass spectrometry analysis of velutin reveals a molecular ion peak at mass-to-charge ratio 314, corresponding to the intact molecular weight of the compound [2] [39]. Electron impact ionization typically produces fragmentation patterns characteristic of flavonoid compounds, including loss of methyl radicals and carbon monoxide [34] [35]. The base peak often results from retro-Diels-Alder fragmentation, yielding characteristic fragment ions that provide structural information [34].

High-resolution mass spectrometry confirms the molecular formula C₁₇H₁₄O₆ with an exact mass of 314.079041 atomic mass units [6]. Electrospray ionization mass spectrometry generates both positive and negative ion modes, with the compound readily forming protonated and deprotonated molecular ions [37]. Tandem mass spectrometry experiments provide detailed fragmentation pathways that support structural assignments and distinguish velutin from closely related flavonoid isomers [37].

Common fragmentation patterns observed in velutin include loss of 15 mass units (methyl radical), 28 mass units (carbon monoxide), and 45 mass units (ethoxy radical or formic acid), which are characteristic of methoxylated flavones [34] [35]. These fragmentation behaviors provide diagnostic information for compound identification and structural elucidation [36].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of velutin reveals characteristic absorption bands resulting from π→π* electronic transitions within the conjugated flavone chromophore [40] [42]. The compound typically exhibits two major absorption maxima: Band I around 300-370 nanometers, corresponding to the cinnamoyl system (B ring and C-2=C-3 double bond), and Band II around 240-280 nanometers, associated with the benzoyl system (A ring and C ring) [40] [44].

The specific substitution pattern of velutin influences the electronic absorption spectrum through both bathochromic (red-shift) and hypsochromic (blue-shift) effects [42]. Hydroxyl groups generally cause bathochromic shifts due to increased conjugation through resonance, while methoxy groups may produce smaller spectral shifts [42] [44]. The presence of both electron-donating and electron-withdrawing substituents creates a unique spectroscopic fingerprint for velutin [40].

Solvent effects on the ultraviolet-visible spectrum provide additional structural information, particularly regarding hydrogen bonding capabilities of the hydroxyl groups [43]. Changes in absorption maxima and intensities upon varying solvent polarity help confirm the presence and positioning of free hydroxyl groups versus methoxylated positions [41] [43].

Chemical Nomenclature and Classification

Velutin is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one [2] [19]. The compound is assigned Chemical Abstracts Service registry number 25739-41-7, providing a unique identifier for database searches and regulatory purposes [2] [19]. Alternative systematic names include 4H-1-benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, reflecting the benzopyran core structure [19] [46].

The compound is classified within the Chemical Entities of Biological Interest database as CHEBI:177047, categorizing it as a dimethoxyflavone and dihydroxyflavone [45]. According to the ClassyFire chemical taxonomy, velutin belongs to the kingdom of organic compounds, superclass of phenylpropanoids and polyketides, class of flavonoids, and subclass of O-methylated flavonoids [17]. The Natural Products Classifier assigns velutin to the flavone class within the flavonoid superclass, derived from the shikimate and phenylpropanoid biosynthetic pathway [17].

Velutin is also known by several synonyms including Flavoyadorigenin B, 7,3'-di-O-methylluteolin, and 4',5-dihydroxy-3',7-dimethoxyflavone [2] [46]. These alternative names reflect different aspects of its chemical structure and biological origin [19] [46]. The compound has been assigned the Unique Ingredient Identifier CT1Q4E0I0W by the United States Food and Drug Administration for regulatory tracking purposes [2] [6].

Relationship to Other Flavonoids

Comparison with Luteolin

Velutin represents a dimethylated derivative of luteolin, sharing the same basic hydroxylation pattern but differing in the methylation of specific hydroxyl groups [2] [5]. Luteolin (3',4',5,7-tetrahydroxyflavone) contains four free hydroxyl groups, while velutin has two of these hydroxyl groups (at positions 7 and 3') replaced by methoxy groups [13] [18]. This structural modification significantly alters the physicochemical properties and biological activities of the compound [13] [15].

Comparative studies demonstrate that velutin exhibits enhanced anti-inflammatory activity compared to luteolin, showing stronger inhibitory effects on nuclear factor kappa B activation and greater potency in reducing tumor necrosis factor alpha and interleukin-6 production [13]. The methylation of hydroxyl groups in velutin increases lipophilicity and may improve cellular membrane permeability compared to the more hydrophilic luteolin [13]. Structure-activity relationship analyses reveal that the specific methylation pattern in velutin contributes to its superior biological potency in certain assays [5] [15].

The spectroscopic properties of velutin differ from luteolin due to the electronic effects of methoxy versus hydroxyl substitution [13] [15]. Mass spectrometric fragmentation patterns also distinguish the two compounds, with velutin showing characteristic losses of methyl groups that are absent in luteolin spectra [13]. These structural differences provide clear analytical methods for distinguishing between velutin and its parent compound luteolin [15].

| Property | Velutin | Luteolin | Reference |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₄O₆ | C₁₅H₁₀O₆ | [2] [13] |

| Hydroxyl Groups | 2 (positions 5, 4') | 4 (positions 5, 7, 3', 4') | [13] [15] |

| Methoxy Groups | 2 (positions 7, 3') | 0 | [13] [15] |

| Nuclear Factor Kappa B Inhibition | Superior | Standard | [13] |

| Lipophilicity | Higher | Lower | [13] |

Structural Similarities to Other Methoxyflavones

Velutin shares structural features with other naturally occurring methoxyflavones, particularly those containing both hydroxyl and methoxy substituents on the flavone backbone [15] [16]. Compounds such as chrysoeriol (4',5,7-trihydroxy-3'-methoxyflavone) and diosmetin (4',5,7-trihydroxy-3'-methoxyflavone) represent closely related structures with different methylation patterns [13] [48]. These structural similarities reflect common biosynthetic pathways involving sequential hydroxylation and methylation of the flavone nucleus [48].

The dimethoxyflavone classification places velutin alongside other compounds such as 5,7-dimethoxyflavone and 3',4'-dimethoxyflavone, though these compounds differ in their specific substitution patterns [16] [47]. Comparative analysis reveals that the positioning of methoxy groups significantly influences both chemical reactivity and biological activity within this compound class [15] [16]. The presence of both electron-donating methoxy groups and electron-withdrawing hydroxyl groups creates a unique electronic environment in velutin [15].

Structural similarities extend to other O-methylated flavonoids found in various plant species, suggesting convergent evolutionary pressure for methylation of specific hydroxyl positions [48]. The specific combination of 5-hydroxy-7-methoxy substitution on the A ring and 3'-methoxy-4'-hydroxy substitution on the B ring represents a relatively uncommon pattern among natural flavonoids [5] [15]. This unique substitution pattern contributes to velutin's distinctive biological profile and distinguishes it from more common methoxyflavone structures [13] [15].

Ajania fastigiata, belonging to the Asteraceae family, represents the historical source from which velutin was first isolated and characterized [35] [36]. This species is distributed across Central Asia, particularly in Kazakhstan and neighboring regions [35] [36]. The isolation of velutin from Ajania fastigiata was achieved by Kazakh scientists Chumbalov and colleagues in 1973, marking the initial discovery of this flavonoid compound [35] [36].

The compound in Ajania fastigiata is distributed uniformly throughout the aboveground parts of the plant, with maximum concentrations observed during the flowering season [35] [36]. Environmental factors including temperature fluctuations and altitude significantly influence velutin accumulation in this species [35] [33]. The plant demonstrates adaptation to harsh climatic conditions of Central Asian steppes, and velutin may contribute to the species' stress tolerance mechanisms [35] [37].

Capsicum annuum, commonly known as red pepper or chili pepper, has been reported to contain velutin, although detailed quantitative analyses remain limited [3] [38]. This globally cultivated species of the Solanaceae family exhibits remarkable diversity in fruit characteristics and secondary metabolite profiles [39] [40]. Velutin in Capsicum annuum is primarily localized in the fruit pericarp, with concentrations increasing during the ripening process [38] [39].

The flavonoid profile of Capsicum annuum varies significantly among cultivars and geographic origins [41] [40]. Environmental stress conditions, including drought and temperature extremes, appear to enhance velutin production in pepper fruits [40] [37]. This stress-induced accumulation suggests that velutin may function as a protective compound against environmental challenges [37] [42].

Accumulation Patterns in Plants

The accumulation patterns of velutin in different plant species exhibit distinct characteristics influenced by plant physiology, tissue specificity, and environmental factors [43] [33] [34]. Understanding these patterns is crucial for optimizing extraction procedures and determining the most suitable plant materials for velutin isolation.

Korean mistletoe demonstrates a different accumulation pattern, with velutin distributed throughout aerial parts including leaves and stems [18] [25]. The parasitic lifestyle of mistletoe creates unique accumulation dynamics, as the plant's secondary metabolite profile is influenced by both its own biosynthetic capacity and the chemical environment provided by the host tree [22] [23]. This host-dependent variation results in significant differences in velutin content among mistletoe populations growing on different tree species [22] [24].

Xylosma velutina exhibits preferential velutin accumulation in young, metabolically active tissues [28] [29]. This pattern suggests active biosynthesis and transport of the compound to growing plant parts, potentially serving protective functions during vulnerable developmental stages [33] [34]. Light exposure appears to be a critical factor influencing velutin accumulation in Xylosma species, with higher concentrations observed in tissues receiving direct sunlight [33] [34].

The tissue-specific accumulation patterns observed across different species suggest that velutin serves multiple biological functions, including protection against ultraviolet radiation, pathogen resistance, and stress tolerance [44] [45] [37]. These accumulation patterns provide valuable insights for developing targeted extraction strategies and optimizing cultivation practices for velutin-rich plant materials [42].

Ecological Significance

Velutin plays important ecological roles in plant-environment interactions, contributing to plant adaptation and survival strategies across diverse ecosystems [44] [46] [45]. As a secondary metabolite, velutin participates in complex ecological networks involving plant-microbe interactions, herbivore deterrence, and environmental stress responses [44] [45] [47].

The antioxidant properties of velutin contribute significantly to plant protection against oxidative stress caused by environmental factors such as ultraviolet radiation, drought, and temperature extremes [4] [33] [37]. In açaí plants growing in the Amazon floodplains, velutin accumulation provides protection against periodic flooding and intense solar radiation characteristic of tropical environments [9] [16]. The compound's ability to scavenge reactive oxygen species helps maintain cellular integrity during stress conditions [4] [45].

In parasitic plants like Korean mistletoe, velutin may contribute to the establishment and maintenance of host-parasite relationships [22] [44]. The compound's antimicrobial properties could protect both the parasite and host from pathogenic infections at the infection site [48] [44]. Additionally, velutin's anti-inflammatory effects may modulate host immune responses, facilitating successful parasitic establishment [7] [44].

The flavonoid also influences plant-microbe interactions in the rhizosphere and phyllosphere [44] [46] [45]. Research indicates that flavonoids like velutin can selectively promote beneficial microbial communities while inhibiting pathogenic organisms [44] [45]. This selective antimicrobial activity contributes to plant health and ecosystem stability [44] [45].

Climate change impacts on velutin-producing plants are becoming increasingly evident, with altered precipitation patterns and temperature regimes affecting compound accumulation patterns [33] [37]. Understanding these ecological relationships is essential for predicting how environmental changes will influence the availability and bioactivity of velutin in natural ecosystems [33] [37].

Ethnobotanical Uses of Velutin-Containing Plants

European mistletoe traditions represent one of the oldest documented uses of velutin-containing plants in Western herbal medicine [54] [55] [56]. Celtic druids revered mistletoe as a sacred plant, particularly when growing on oak trees, and used it ceremonially during winter solstice celebrations [55] [56]. The tradition of kissing under mistletoe derives from ancient beliefs in the plant's fertility-enhancing properties [55] [56].

Medieval European and Arab physicians extensively documented mistletoe's medicinal applications [55] [57]. Paracelsus and other practitioners used mistletoe preparations for treating nervous system disorders, including epilepsy, hysteria, and neuralgia [55] [56]. Arab physicians such as al-Kindi and Ibn al-Baytar incorporated mistletoe into their pharmacopoeia for treating various conditions [57]. Modern European traditional medicine continues to employ mistletoe for managing hypertension, diabetes, and inflammatory conditions [54] [58].

Asian traditional medicine systems, particularly in Korea and surrounding regions, have long recognized the therapeutic value of Korean mistletoe [59] [20] [60]. Traditional Korean medicine utilizes mistletoe preparations for enhancing immune function, treating cardiovascular disorders, and promoting longevity [59] [60]. The isolation of velutin from Korean mistletoe through modern extraction techniques has validated many traditional therapeutic claims [18] [19].

Central and South American indigenous communities have historically used Xylosma species for treating inflammatory conditions and promoting wound healing [28] [61]. The presence of velutin in these plants likely contributes to their traditional anti-inflammatory applications [28] [61]. These traditional uses have provided valuable guidance for contemporary phytochemical research and drug development efforts [28] [29].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Coibamide_A